tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate
Description
tert-Butyl (2S)-2-cyclobutylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by a cyclobutyl substituent at the (2S)-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for positron emission tomography (PET) radiotracers and anticancer agents . Its stereochemistry and compact cyclobutyl group influence its reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-7-14-9-11(15)10-5-4-6-10/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYRYDBQPSJEHS-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approaches for Stereochemical Control
The chiral pool strategy leverages naturally occurring or commercially available enantiopure starting materials to establish the (2S) configuration. A common precursor, (S)-2-aminocyclobutane carboxylic acid, can be converted to the corresponding piperazine via reductive amination. For example, condensation with ethylenediamine under hydrogenation conditions (H₂, Pd/C) forms the piperazine ring, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base . This method avoids racemization but requires stringent control of reaction pH and temperature to preserve stereointegrity.
Asymmetric Synthesis via Catalytic Methods
Asymmetric catalysis offers a versatile route to the (2S)-configured product. Copper-catalyzed radical cascade cyclization, as demonstrated in analogous piperidine syntheses , can be adapted for piperazine systems. For instance, tert-butyl 4-iodopiperazine-1-carboxylate undergoes photoinduced coupling with cyclobutylmethyl halides in the presence of Cu(OTf)₂ and a bisoxazoline ligand (L1), achieving enantiomeric excess (ee) >90% under optimized conditions (Table 1).
Table 1: Optimization of Asymmetric Cyclobutyl Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Cu(OTf)₂ (5) | L1 (5) | THF | 72 | 92 |
| 2 | CuI (5) | L2 (5) | DMF | 54 | 85 |
| 3 | CuBr (5) | L1 (5) | DME | 42 | 78 |
Conditions: N-Arylacrylamide (1.0 equiv), tert-butyl 4-iodopiperazine-1-carboxylate (1.5 equiv), TMG (1.8 equiv), 410 nm LED, 25°C, 24 h .
Boc Protection Strategies and Reaction Optimization
Introducing the tert-butoxycarbonyl (Boc) group is pivotal for protecting the piperazine nitrogen during functionalization. Comparative studies reveal that 1,1,3,3-tetramethylguanidine (TMG) outperforms other bases (e.g., Et₃N, DBU) in Boc reactions, achieving 80% yield at 6 mmol scale (Table 2) . Solvent selection also impacts efficiency, with THF providing superior solubility and reaction homogeneity compared to DMF or DMSO.
Table 2: Base and Solvent Effects on Boc Protection
| Base | Solvent | Yield (%) |
|---|---|---|
| TMG | THF | 80 |
| Et₃N | THF | 15 |
| DBU | DMF | Trace |
| TMG | DME | 42 |
Conditions: Piperazine derivative (1.0 equiv), Boc₂O (1.2 equiv), 25°C, 15 h .
Cyclobutyl Group Installation via [2+2] Cycloaddition
The cyclobutyl moiety is introduced via photochemical [2+2] cycloaddition of vinyl precursors. For example, irradiation of tert-butyl 2-vinylpiperazine-1-carboxylate with cyclobutene derivatives under 300 nm UV light generates the strained ring system with 65% yield . Stereochemical outcomes depend on the diene’s geometry, with trans-dienes favoring the (2S) configuration.
Large-Scale Synthesis and Purification
Scalable protocols emphasize cost-effectiveness and minimal purification steps. A 6 mmol-scale reaction using Cu(OTf)₂/L1 in THF achieves 80% yield after column chromatography (cyclohexane/ethyl acetate) . For industrial applications, crystallization from heptane/ethyl acetate mixtures replaces chromatography, reducing solvent waste while maintaining >95% purity .
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 1.39 (s, 9H, Boc CH₃), 3.84 (br s, 2H, piperazine NCH₂), 2.41 (q, J = 13.3 Hz, cyclobutyl CH₂) .
-
¹³C NMR: δ 154.5 (Boc C=O), 79.3 (quaternary C), 33.1 (cyclobutyl CH₂) .
High-Resolution Mass Spectrometry (HRMS):
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the cyclobutyl group.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclobutyl bromide in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the piperazine ring.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Introduction of various substituents at the piperazine nitrogen or cyclobutyl group.
Scientific Research Applications
Drug Development
Tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate serves as a versatile building block in the synthesis of bioactive compounds. Its structural features allow for modifications that can enhance the pharmacological properties of drugs.
- Antihistamines and Antidepressants : The compound has been utilized to synthesize analogues of known drugs such as Buclizine and Pyvhydrazine, where modifications to the tert-butyl group have shown to influence lipophilicity and metabolic stability. For instance, replacing the tert-butyl group with CF₃-cyclobutane resulted in increased lipophilicity by approximately 0.5 log D units, which is beneficial for drug absorption and distribution .
Case Study: Buclizine Analogues
In a study examining various analogues of Buclizine, it was found that modifications involving tert-butyl derivatives significantly impacted the compounds' activity against specific biological targets. The CF₃-cyclobutane analogue demonstrated promising micromolar inhibition, suggesting that structural variations can lead to improved therapeutic efficacy .
Herbicides and Pesticides
The compound's application extends into agrochemistry, particularly in the formulation of herbicides. Its structural characteristics enable the design of herbicides that are more effective while potentially reducing environmental impact.
- Example Compounds : In studies involving Pinoxaden and Tebutam, the incorporation of tert-butyl derivatives showed a decrease in solubility but an increase in lipophilicity, which is advantageous for herbicide performance in soil environments .
Building Blocks for Synthesis
This compound is frequently employed as a precursor in organic synthesis due to its stability and reactivity under various conditions. It can be used to introduce piperazine moieties into larger molecular frameworks.
- Synthetic Pathways : The compound can be transformed through reactions such as acylation and alkylation to yield complex heterocyclic systems which are valuable in pharmaceuticals and materials science.
Summary Table
| Application Area | Key Findings | Examples |
|---|---|---|
| Medicinal Chemistry | Enhances lipophilicity; modifies metabolic stability | Buclizine analogues |
| Agrochemicals | Improves herbicide efficacy; affects solubility | Pinoxaden, Tebutam |
| Synthetic Chemistry | Versatile building block for complex synthesis | Heterocyclic compounds |
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects. The piperazine ring can act as a scaffold for further functionalization, allowing the compound to modulate various biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features and functional groups of tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate with related piperazine derivatives:
*Calculated based on molecular formula.
Key Observations :
- Cyclobutyl vs. Cyclohexyl derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration .
- Alkyl vs. Aromatic Substituents : Methyl groups (e.g., in (2S,6S)-dimethyl derivatives) increase hydrophobicity and conformational rigidity, improving binding to hydrophobic enzyme pockets . Aromatic substituents (e.g., formylphenyl) enable participation in π-π interactions and electrophilic reactions .
Physical and Chemical Properties
Market and Industrial Relevance
- Dimethyl Derivatives : Widely produced (e.g., by Shanghai Changer Pharmaceutical) with 99% purity and metric-ton-scale capacity, indicating industrial preference .
- Cyclohexyl and Aromatic Analogs : Used in advanced drug candidates, particularly for CNS disorders and kinase inhibitors, due to tunable electronic properties .
Biological Activity
Overview
tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate is a compound with the molecular formula and a molecular weight of approximately 240.34 g/mol. This compound is part of a broader class of piperazine derivatives, which have gained attention in medicinal chemistry for their diverse biological activities and potential therapeutic applications.
- CAS Number : 1240588-10-6
- IUPAC Name : tert-butyl (S)-2-cyclobutylpiperazine-1-carboxylate
- Purity : Typically ≥ 95%
- Structure : The compound features a tert-butyl group attached to a cyclobutylpiperazine core, which contributes to its unique pharmacological properties.
Biological Activity
Research has indicated that compounds like this compound exhibit various biological activities, particularly in the context of neurotransmitter modulation and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter receptors, including serotonin and dopamine receptors. These interactions can modulate neurotransmission, potentially influencing cognitive functions and mood regulation. The compound’s structure allows it to act as a ligand for these receptors, affecting signal transduction pathways associated with various neurological conditions.
Pharmacological Applications
- Cognitive Enhancement :
- Antidepressant Effects :
-
Antimicrobial Activity :
- Some studies have explored the antimicrobial properties of related piperazine compounds, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its analogs:
- Study on Cognitive Function : A study published in Frontiers in Pharmacology highlighted the effects of novel piperazine derivatives on cognitive flexibility and learning abilities in animal models, demonstrating significant improvements when administered .
- Antidepressant Activity : In a comparative analysis of various piperazine derivatives, researchers found that those with structural similarities to this compound showed enhanced binding affinity to serotonin receptors, correlating with improved behavioral outcomes in depression models .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl (2S)-2-cyclobutylpiperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves (1) constructing the piperazine core via cyclization of 1,2-diamine precursors, (2) introducing the cyclobutyl group at the C2 position using stereoselective alkylation or coupling reactions, and (3) protecting the piperazine nitrogen with Boc (tert-butoxycarbonyl) groups under anhydrous conditions (e.g., Boc₂O, DMAP, DCM). Yield optimization requires precise control of temperature (−10°C to RT), solvent polarity (THF, DCM), and stoichiometry of reagents like DIPEA .
- Key Data : For analogous Boc-protected piperazines, yields range from 60–85% depending on steric hindrance from substituents. Low-temperature conditions (0–5°C) improve enantiomeric excess (ee) for chiral centers .
Q. How is the stereochemical integrity of the (2S) configuration maintained during synthesis?
- Methodology : Chiral resolution via chiral HPLC or enzymatic methods ensures enantiopurity. Alternatively, asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-couplings) or chiral auxiliaries (e.g., Evans oxazolidinones) can directly enforce the (S)-configuration at C2. Post-synthesis, circular dichroism (CD) or X-ray crystallography validates stereochemistry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclobutyl proton splitting patterns at δ 1.5–2.5 ppm) and Boc-group integrity (δ 1.4 ppm for tert-butyl protons).
- LCMS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ ~ 297.2 for C₁₄H₂₅N₂O₂).
- FT-IR : Peaks at ~1700 cm⁻¹ confirm the carbonyl group in the Boc moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodology : Density functional theory (DFT) calculates transition-state energies for cyclobutyl group functionalization (e.g., C–H activation). Molecular docking predicts binding affinities to biological targets (e.g., GPCRs). Tools like Gaussian or ORCA integrate solvent effects (PCM models) and steric parameters from X-ray structures .
- Case Study : DFT simulations for analogous Boc-piperazines revealed steric clashes between the cyclobutyl group and bulky ligands in Pd-catalyzed couplings, guiding ligand selection .
Q. What strategies resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?
- Methodology :
- Dose-Response Replicates : Triplicate assays with controls (e.g., DMSO vehicle) minimize solvent interference.
- Structural Analog Comparison : Test derivatives (e.g., tert-butyl (2R)-2-cyclobutyl analogs) to isolate stereospecific effects.
- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific binding .
- Example : In a kinase inhibition study, IC₅₀ values for a related compound varied by 30% due to assay buffer ionic strength; recalibration with HEPES buffer reduced variability .
Q. How does the cyclobutyl group influence pharmacokinetic properties compared to cyclohexyl analogs?
- Methodology :
- LogP Measurements : Compare octanol-water partition coefficients to assess lipophilicity.
- Metabolic Stability Assays : Liver microsome studies (human/rat) quantify CYP450-mediated degradation.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to predict oral bioavailability .
- Data : Cyclobutyl analogs exhibit 20% higher metabolic stability than cyclohexyl derivatives due to reduced ring flexibility .
Q. What crystallographic challenges arise in resolving the compound’s solid-state structure?
- Methodology : Single-crystal X-ray diffraction requires slow evaporation from low-polarity solvents (e.g., hexane/EtOAc). Challenges include:
- Disorder in Cyclobutyl Rings : Mitigated by cooling crystals to 100 K and refining anisotropic displacement parameters.
- Boc-Group Flexibility : Use high-resolution synchrotron data to resolve rotational disorder .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
